molecular formula C9H19Cl2N3 B2892656 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride CAS No. 2230799-66-1

1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2892656
CAS No.: 2230799-66-1
M. Wt: 240.17
InChI Key: ISSIRDHOBBRELN-UHFFFAOYSA-N
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Description

1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H17N3·2HCl and a molecular weight of 240.18 g/mol

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It may serve as a tool in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology research.

  • Industry: Use in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl with cyclobutan-1-amine under specific reaction conditions. The reaction typically involves the use of a suitable catalyst and controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism by which 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Oxantel: A related compound with similar structural features.

  • 1-Methyl-1,2,3,6-tetrahydropyridine: Another compound with a similar pyrimidine ring structure.

Uniqueness: 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride is unique in its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows it to participate in a wide range of chemical reactions and biological processes.

Properties

IUPAC Name

1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-12-7-3-6-11-8(12)9(10)4-2-5-9;;/h2-7,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSIRDHOBBRELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C2(CCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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